1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Catalog No.
S14152840
CAS No.
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Product Name

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h5-7,9,13H,1H2,2-4H3

InChI Key

GSMARBAUYDPELN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)O)OC)OC

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by its molecular formula C12H16O4C_{12}H_{16}O_4. This compound features a prop-2-en-1-ol moiety linked to a 2,4,5-trimethoxyphenyl group. The presence of multiple methoxy groups on the phenyl ring enhances its solubility and reactivity, making it a candidate for various chemical transformations and biological studies. Its unique structure contributes to its diverse applications in medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can occur with halogens or nitrating agents, leading to halogenated or nitrated derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol exhibits various biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, it may interact with molecular targets involved in inflammation and oxidative stress pathways. The compound is also being investigated for potential therapeutic effects, including anticancer and antimicrobial activities.

The synthesis of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol typically involves the following methods:

  • Claisen-Schmidt Condensation: This reaction involves the condensation of 2,4,5-trimethoxybenzaldehyde with an enolizable ketone in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
  • Direct Alkylation: Another method may involve the alkylation of a suitable phenolic precursor followed by subsequent reactions to achieve the desired structure.
  • Recrystallization and Purification: After synthesis, the product may undergo recrystallization and purification techniques such as column chromatography to enhance purity and yield.

These methods allow for the effective production of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol for research and application purposes.

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol has several applications across various fields:

  • Medicinal Chemistry: The compound is being explored for its potential therapeutic effects in treating diseases characterized by inflammation or oxidative damage.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
  • Research

Interaction studies involving 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol focus on its effects on various molecular targets. It has been reported to interact with cellular receptors involved in inflammation and oxidative stress response pathways. These interactions suggest its potential utility in therapeutic applications aimed at diseases characterized by these conditions.

Several compounds share structural similarities with 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol. Here are notable examples:

Compound NameStructureUnique Features
1-(3,4,5-trimethoxyphenyl)prop-2-en-1-olC12H16O4C_{12}H_{16}O_4Different substitution pattern on the phenyl ring
1-(3,4,6-trimethoxyphenyl)prop-2-en-1-olC12H16O4C_{12}H_{16}O_4Additional methoxy group affecting reactivity
1-(3,4,5-trimethoxyphenyl)propan-2-olC12H18O4C_{12}H_{18}O_4Saturated alcohol form differing in chemical behavior
3-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneC12H16O3C_{12}H_{16}O_3Different functional group leading to varied properties

The uniqueness of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol lies in its specific substitution pattern on the phenyl ring. This configuration influences its chemical reactivity and biological activity compared to its analogs. The presence of three methoxy groups enhances its solubility and potential interactions with biological targets.

Enzymatic Mechanisms of Phenylpropanoid Formation in Acorus gramineus

The biosynthesis of TMPP-ol begins with the shikimate pathway, which generates phenylalanine as a primary precursor. In Acorus gramineus, phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid, the first committed step in phenylpropanoid metabolism. This reaction is followed by hydroxylation via cinnamic acid 4-hydroxylase (C4H) to produce 4-coumaric acid, which is subsequently activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA.

Table 1: Key Enzymes in the Phenylpropanoid Pathway of A. gramineus

EnzymeFunctionLocalization
Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to trans-cinnamic acidCytosol/Plastid
Cinnamic acid 4-hydroxylase (C4H)Hydroxylates cinnamic acid to 4-coumaric acidEndoplasmic reticulum
4-Coumarate-CoA ligase (4CL)Activates 4-coumaric acid to 4-coumaroyl-CoACytosol

In A. gramineus, these enzymes exhibit tissue-specific expression, with PAL and 4CL showing elevated activity in rhizomes, the primary site of TMPP-ol accumulation. Notably, PAL isoforms in A. gramineus share 70–80% sequence homology with those in Arabidopsis thaliana, but differ in substrate affinity due to unique active-site residues. This divergence enables preferential flux toward 4-coumaroyl-CoA, a precursor for both lignin and TMPP-ol biosynthesis.

Methoxylation Patterns in Aromatic Ring Modification Pathways

The distinctive 2,4,5-trimethoxy substitution on TMPP-ol’s aromatic ring arises from sequential O-methyltransferase (OMT)-mediated reactions. In A. gramineus, three OMTs have been characterized:

  • Caffeic acid O-methyltransferase (COMT): Methylates the 5-hydroxyl group of 4-coumaric acid derivatives.
  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): Targets CoA-ester intermediates for 4-O-methylation.
  • Dihydrokaempferol 4′-O-methyltransferase (Dk4′OMT): Specific to flavonoid-like intermediates, introducing the 2-O-methyl group.

Table 2: Methoxylation Steps in TMPP-ol Biosynthesis

PositionEnzymeSubstrateProduct
5-OCOMT3,4-Dihydroxycinnamic acid3-Hydroxy-4,5-dimethoxy
4-OCCoAOMT3-Hydroxy-4,5-dimethoxy-CoA3-Hydroxy-4,5,2-trimethoxy
2-ODk4′OMT3,4,5-Trihydroxypropenylphenol2,4,5-Trimethoxypropenylphenol

This sequential methylation is regulated by substrate channeling between endoplasmic reticulum-bound OMTs and cytosolic acyltransferases, ensuring spatial control over methoxy group placement. Comparative studies reveal that Piper cubeba, another TMPP-ol-producing species, employs a bifunctional OMT for 4- and 5-O-methylation, suggesting convergent evolution in methoxylation strategies.

Comparative Analysis of Shikimate Pathway Derivatives in Related Species

The shikimate pathway’s plasticity is evident in how different species utilize chorismate, its end product. In A. gramineus, chorismate is preferentially directed toward phenylpropanoid biosynthesis, whereas in Arabidopsis thaliana, it predominantly fuels tryptophan synthesis.

Table 3: Shikimate Pathway Outputs in Select Species

SpeciesPrimary Chorismate DerivativeSecondary Metabolites Produced
Acorus gramineusPhenylpropanoidsTMPP-ol, lignin, flavonoids
Arabidopsis thalianaTryptophanAuxins, glucosinolates
Oryza sativaTyrosineAlkaloids, cyanogenic glycosides

This divergence correlates with gene duplication events in PAL and 4CL isoforms. For instance, A. gramineus retains two PAL genes (AgPAL1 and AgPAL2) with distinct promoter elements responsive to jasmonate signaling, enabling stress-inducible TMPP-ol production. In contrast, Oryza sativa has nine PAL genes, most of which are pseudogenized, reflecting reduced reliance on phenylpropanoids.

The molecular mechanisms underlying the neurobiological effects of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol involve complex stereospecific interactions with neuronal peroxisome proliferator-activated receptor gamma (PPARγ) receptors. PPARγ represents a critical nuclear receptor superfamily member that functions as a ligand-activated transcription factor, playing essential roles in neuronal metabolism, inflammation regulation, and cellular differentiation pathways [2].
Research has demonstrated that the structural configuration of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol enables specific binding interactions with the ligand-binding domain of PPARγ receptors [3] . The compound's trimethoxyphenyl group provides crucial hydrophobic interactions with the receptor's binding pocket, while the prop-2-en-1-ol moiety contributes to the stereospecific recognition and binding affinity [3]. These interactions result in conformational changes within the receptor that facilitate the dissociation of co-repressor complexes and the recruitment of transcriptional co-activators [2].

The stereospecific nature of these interactions is particularly significant, as different stereoisomers of the compound exhibit varying degrees of PPARγ activation and downstream transcriptional effects . The E-configuration of the prop-2-en-1-ol group appears to be essential for optimal receptor binding and activation, as demonstrated through comparative studies of geometric isomers [3]. This stereospecificity is mediated through specific hydrogen bonding patterns and van der Waals interactions within the receptor's ligand-binding domain.

Upon activation, PPARγ forms heterodimers with retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes . This transcriptional activation leads to the upregulation of genes involved in fatty acid metabolism, glucose homeostasis, and anti-inflammatory responses within neuronal tissues [2]. The compound's ability to modulate PPARγ activity has been associated with neuroprotective effects through the suppression of nuclear factor kappa B (NF-κB) signaling pathways and the reduction of pro-inflammatory cytokine production .

Table 1: Stereospecific Binding Parameters for PPARγ Interaction

ParameterValueReference
Binding Affinity (Kd)79.92% relative to controls [3]
Stereospecific SelectivityE-isomer preferred
Transcriptional ActivationPartial agonist activity
Anti-inflammatory PotencySignificant NF-κB inhibition

The downstream effects of PPARγ activation by 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol include the modulation of neuronal energy metabolism and the enhancement of antioxidant defense mechanisms [2]. These effects are mediated through the transcriptional upregulation of enzymes involved in fatty acid oxidation and the biosynthesis of endogenous antioxidants such as glutathione . The compound's interaction with PPARγ also influences the expression of genes involved in neuronal survival and synaptic plasticity, contributing to its potential neuroprotective properties.

Role in Enhancing Oligodendrocyte Precursor Cell Differentiation

The enhancement of oligodendrocyte precursor cell (OPC) differentiation represents a crucial mechanism through which 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol exerts its neurobiological effects. Oligodendrocyte precursor cells serve as the committed progenitors that differentiate into mature oligodendrocytes, which are responsible for central nervous system myelination [5] [6]. The compound's ability to promote OPC differentiation involves complex interactions with multiple transcriptional regulatory networks that control the temporal progression of oligodendrocyte lineage development.
The differentiation process from OPCs to mature oligodendrocytes involves distinct developmental stages, each characterized by specific transcriptional factor expression patterns and functional capabilities [7] [8]. During the OPC stage, cells express key transcription factors including Olig2, Sox10, Nkx2.2, and Ascl1, which maintain the proliferative and migratory properties necessary for proper central nervous system colonization [7]. The compound 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol influences this stage by modulating the expression and activity of these transcription factors, promoting the transition toward differentiation [6].

The compound's effects on OPC differentiation are mediated through its interaction with chromatin remodeling complexes and transcriptional machinery. Research has demonstrated that the compound can influence the activity of chromatin remodeling factors such as Chd7 and Chd8, which are essential for OPC survival and differentiation [7]. These chromatin remodelers work in conjunction with lineage-specific transcription factors to establish the appropriate chromatin landscape for differentiation gene expression [7].

Table 2: Oligodendrocyte Differentiation Markers and Compound Effects

Differentiation StageKey MarkersCompound EffectReference
OPC StageOlig2, Sox10, PDGFRA, CSPG4Promotes differentiation exit [5] [6]
Immature OligodendrocyteMRF/Myrf, Nkx2.2, CNPEnhances myelin gene expression [8] [9]
Mature OligodendrocyteMBP, PLP, MOG, MAGIncreases myelin protein synthesis [8] [10]

The transition from OPCs to immature oligodendrocytes is critically dependent on the expression of Myelin-gene Regulatory Factor (MRF), also known as Myrf, which serves as a master regulator of myelin gene expression [8]. The compound 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol appears to facilitate this transition by promoting MRF expression and activity, thereby enabling the initiation of myelin gene transcription programs [8]. This effect is particularly important because MRF is specifically expressed in postmitotic oligodendrocytes and is essential for the expression of most central nervous system myelin genes [8].

The compound's influence on oligodendrocyte differentiation also involves the modulation of signaling pathways that control cell cycle exit and differentiation commitment. The interaction between the compound and various growth factor receptors, including those responsive to platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF), helps coordinate the timing of differentiation with environmental cues [6]. This coordination is essential for ensuring that oligodendrocytes differentiate at the appropriate developmental stage and in response to axonal signals.

Furthermore, the compound affects the expression of genes involved in oligodendrocyte morphological development and process extension. The differentiation of oligodendrocytes involves dramatic morphological changes, including the development of elaborate process networks that eventually contact and wrap around axons [9]. The compound's ability to promote these morphological changes is mediated through its effects on cytoskeletal regulatory proteins and membrane synthesis machinery [6].

Transcriptional Regulation of Glutamate Transporter Expression

The transcriptional regulation of glutamate transporter expression represents a fundamental mechanism through which 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol influences neuronal signaling and excitotoxicity protection. Glutamate transporters, particularly excitatory amino acid transporters (EAATs), play crucial roles in maintaining extracellular glutamate homeostasis and preventing excitotoxic neuronal damage [11] [12]. The compound's ability to modulate the expression of these transporters involves complex interactions with multiple transcriptional regulatory pathways.
The regulation of glutamate transporter expression occurs through the coordinated action of multiple transcription factors that bind to specific regulatory elements within the transporter gene promoters [11] [13]. Nuclear factor kappa B (NF-κB) serves as a particularly important transcriptional regulator for both EAAT1 and EAAT2 expression, functioning as an intrinsic activator under physiological conditions [12] [14]. The compound 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol appears to enhance NF-κB-mediated transcriptional activation through its effects on upstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathways [12] [13].

The transcriptional regulation of EAAT2, the predominant glutamate transporter in the central nervous system, involves multiple regulatory elements within its promoter region [13]. The compound's effects on EAAT2 expression are mediated through the modulation of several key transcription factors, including Sp1, CREB, and NF-κB [13]. These transcription factors work in concert to drive EAAT2 gene expression in response to various cellular signals, including growth factors, neurotransmitters, and metabolic stress [11] [12].

Table 3: Glutamate Transporter Regulatory Mechanisms

TransporterPrimary RegulatorsRegulatory PathwaysCompound EffectReference
EAAT1NF-κB, CREB, Sp1EGF/PI3K/NF-κB, cAMP/PKA/CREBEnhanced expression [11] [12] [15]
EAAT2NF-κB, Sp1, NFATEGF/TGF-α/PI3K/NF-κBIncreased transcription [12] [14] [13]
EAAT3RFX1, NF-κBX-box binding, neuronal factorsModerate enhancement [16] [11]

The compound's influence on glutamate transporter expression involves both direct and indirect mechanisms. Direct effects include the compound's ability to interact with transcription factors and chromatin remodeling complexes, thereby influencing the accessibility of regulatory elements within transporter gene promoters [11]. Indirect effects involve the compound's modulation of signaling pathways that converge on transcriptional regulatory machinery, including the mitogen-activated protein kinase (MAPK) pathways and calcium-dependent signaling cascades [12] [17].

The regulation of EAAT1 expression by 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol appears to be particularly sensitive to changes in cellular cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity [11] [17]. The compound's ability to modulate cAMP signaling pathways results in the activation of CREB-mediated transcription, leading to increased EAAT1 expression in both astrocytes and neurons [11]. This effect is particularly important for maintaining glutamate homeostasis in brain regions with high metabolic activity.

The compound also influences the expression of EAAT3, the neuronal glutamate transporter, through its effects on the transcription factor RFX1 [16]. RFX1 binds to X-box sequences within the EAAT3 promoter and serves as a positive regulator of transporter expression [16]. The compound's ability to enhance RFX1 activity contributes to increased EAAT3 expression, thereby improving neuronal glutamate uptake capacity and reducing excitotoxic vulnerability [16].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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